![molecular formula C10H9FO B1627866 6-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene CAS No. 939760-65-3](/img/structure/B1627866.png)
6-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene is a chemical compound with the molecular formula C10H9FO and a molecular weight of 164.1762632 g/mol This compound is characterized by its unique structure, which includes a fluorine atom and an oxa-cyclopropa ring fused to a naphthalene moiety
Méthodes De Préparation
The synthesis of 6-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated aromatic compounds and epoxides.
Reaction Conditions: The reaction typically involves the use of a strong base, such as sodium hydride, to deprotonate the starting material. This is followed by the addition of an epoxide to form the oxa-cyclopropa ring.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
6-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mécanisme D'action
The mechanism of action of 6-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
6-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene can be compared with other similar compounds, such as:
6-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene: This compound has a methoxy group instead of a fluorine atom, which can lead to different chemical and biological properties.
1a,2,3,7b-Tetrahydro-1-oxa-cyclopropa[a]naphthalene: This compound lacks the fluorine atom, which can affect its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorine atom and the oxa-cyclopropa ring, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
939760-65-3 |
|---|---|
Formule moléculaire |
C10H9FO |
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
6-fluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene |
InChI |
InChI=1S/C10H9FO/c11-7-3-1-6-2-4-9-10(12-9)8(6)5-7/h1,3,5,9-10H,2,4H2 |
Clé InChI |
PKNYNYAUDVVLDL-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C(C=C2)F)C3C1O3 |
SMILES canonique |
C1CC2=C(C=C(C=C2)F)C3C1O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


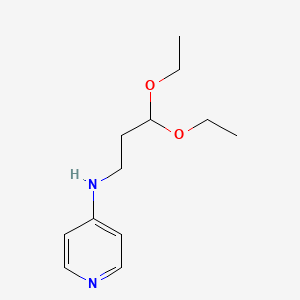
![Di(9,9'-spirobi[fluoren]-2-yl)methanone](/img/structure/B1627786.png)
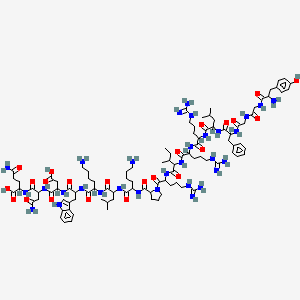

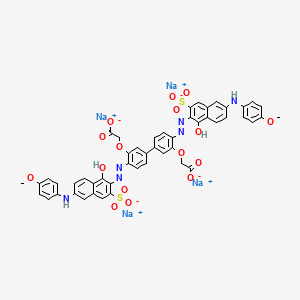
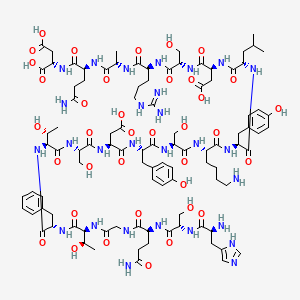
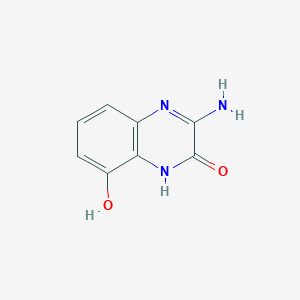
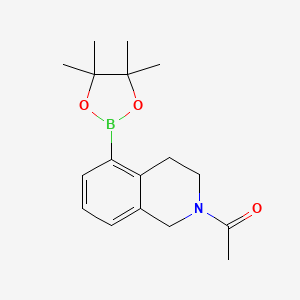
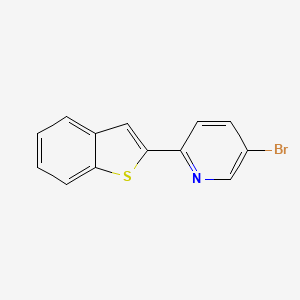
![tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate](/img/structure/B1627798.png)
![N-(2-aminoethyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B1627799.png)
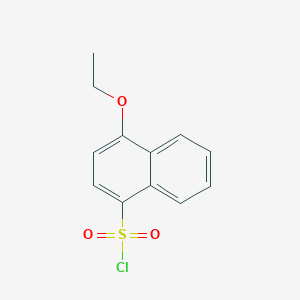

![1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1627803.png)
